

# physical characteristics of 4-Methylphthalazin-1(2H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methylphthalazin-1(2H)-one

Cat. No.: B015038

[Get Quote](#)

An In-depth Technical Guide to the Physical Characteristics of **4-Methylphthalazin-1(2H)-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the physical and spectroscopic properties of **4-Methylphthalazin-1(2H)-one** (CAS No: 5004-48-8), a heterocyclic compound of significant interest in medicinal chemistry. As a member of the phthalazinone class, this molecule serves as a valuable scaffold in the development of novel therapeutic agents, owing to the diverse biological activities exhibited by its derivatives.<sup>[1][2]</sup> This document synthesizes available experimental data and spectroscopic principles to offer a comprehensive resource for professionals engaged in the synthesis, characterization, and application of this compound.

## Core Molecular and Physical Properties

**4-Methylphthalazin-1(2H)-one** is a bicyclic aromatic compound featuring a phthalazinone core with a methyl substituent at the C4 position.<sup>[1]</sup> This structure imparts a unique combination of rigidity and polarity, influencing its solid-state properties and solubility. The key physical and chemical identifiers are summarized below.

| Property            | Value                                                              | Source(s)                               |
|---------------------|--------------------------------------------------------------------|-----------------------------------------|
| CAS Number          | 5004-48-8                                                          | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Formula   | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O                     | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Weight    | 160.17 g/mol                                                       | <a href="#">[1]</a> <a href="#">[4]</a> |
| IUPAC Name          | 4-methyl-2H-phthalazin-1-one                                       | <a href="#">[1]</a>                     |
| Appearance          | Pale yellow crystalline powder                                     | <a href="#">[4]</a>                     |
| Melting Point       | 223-224°C                                                          | <a href="#">[4]</a>                     |
| Solubility          | 7.2 µg/mL (at pH 7.4); Slightly soluble in Chloroform and Methanol | <a href="#">[1]</a> <a href="#">[4]</a> |
| Density (Predicted) | 1.26 ± 0.1 g/cm <sup>3</sup>                                       | <a href="#">[4]</a>                     |

The compound's high melting point is indicative of a stable crystal lattice structure with significant intermolecular interactions. Its limited aqueous solubility is typical for planar aromatic structures, though it shows some solubility in polar organic solvents.[\[4\]](#)

## Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of **4-Methylphthalazin-1(2H)-one**. The following sections detail the expected outcomes from key analytical techniques.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.
  - Aromatic Protons (Ar-H): The four protons on the fused benzene ring will typically appear as a complex series of multiplets in the downfield region ( $\delta \approx 7.6\text{-}8.3$  ppm). The proton

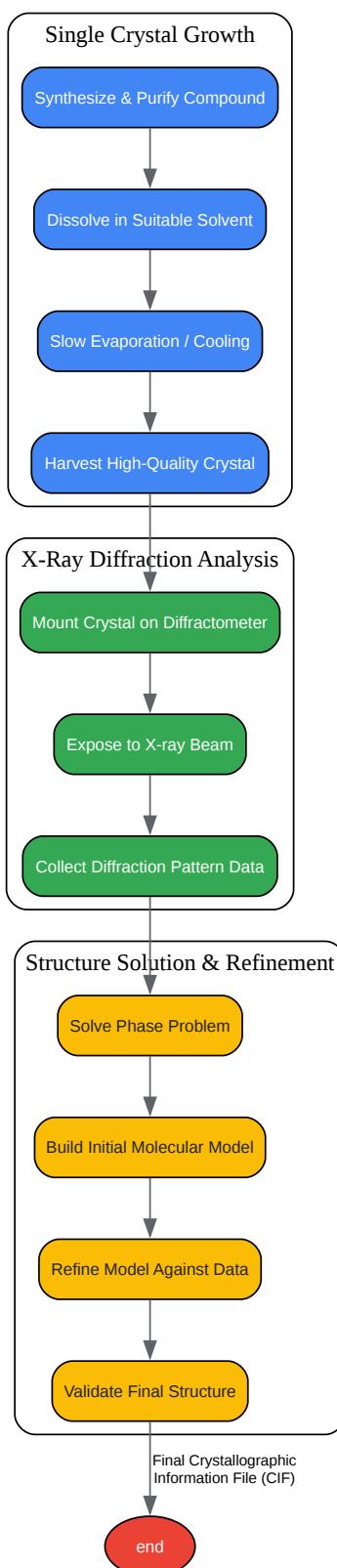
adjacent to the carbonyl group (at C8) is often the most deshielded.[2][5]

- Methyl Protons (-CH<sub>3</sub>): The methyl group at the C4 position will produce a characteristic singlet peak further upfield ( $\delta \approx 2.2\text{-}2.5$  ppm).[2][5]
- Amide Proton (N-H): The proton on the nitrogen atom of the lactam ring will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
- <sup>13</sup>C NMR: The carbon NMR spectrum will complement the <sup>1</sup>H NMR data, confirming the presence of nine distinct carbon atoms. Key expected signals include the carbonyl carbon (C=O) at approximately 160-161 ppm, aromatic carbons, and the methyl carbon at around 18-19 ppm.[2][5]

## Infrared (IR) Spectroscopy

IR spectroscopy is a crucial technique for identifying the functional groups present in the molecule. The most significant absorption band for **4-Methylphthalazin-1(2H)-one** is the carbonyl (C=O) stretch of the cyclic amide (lactam) group. This typically appears as a strong, sharp peak in the region of 1660 cm<sup>-1</sup>.[1] Other characteristic bands include C-H stretches from the aromatic and methyl groups and N-H stretching vibrations.

## Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **4-Methylphthalazin-1(2H)-one**, the mass spectrum should show a prominent molecular ion peak ([M]<sup>+</sup>) at an m/z ratio corresponding to its molecular weight of 160.17.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[2]

## Crystallographic Properties

While specific single-crystal X-ray diffraction data for **4-Methylphthalazin-1(2H)-one** is not widely published, the technique is essential for unambiguously determining its three-dimensional structure.[1] Analysis of closely related derivatives, such as 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, reveals that the core phthalazinone ring system is nearly

planar.[6] The crystal packing is typically stabilized by intermolecular hydrogen bonds and  $\pi$ – $\pi$  stacking interactions between the aromatic rings.[6]

The general workflow for determining crystal structure is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

# Experimental Methodologies

Accurate determination of physical characteristics requires standardized and validated protocols. The overall workflow from synthesis to characterization is a critical, self-validating system.



[Click to download full resolution via product page](#)

Caption: Synthesis and Physical Characterization Workflow.

## Protocol for Melting Point Determination

Causality: The melting point is a primary indicator of a compound's purity. A sharp, narrow melting range suggests a high degree of purity, while a broad or depressed range indicates the presence of impurities.

- Sample Preparation: Place a small amount of the finely ground, dry crystalline powder of **4-Methylphthalazin-1(2H)-one** into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Stuart Scientific apparatus).[2]
- Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (223°C).
- Measurement: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

## General Protocol for Spectroscopic Analysis

Causality: A combination of spectroscopic techniques provides orthogonal data points that, together, confirm the molecular structure beyond any reasonable doubt. Each technique probes a different aspect of the molecule's physical nature.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:
  - Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
  - Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
  - Process the data (Fourier transform, phase correction, and baseline correction).
  - Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the molecular structure.

- Infrared (IR) Spectroscopy:
  - Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film from a solvent cast.
  - Obtain the spectrum using an FTIR spectrometer.
  - Identify the characteristic absorption frequencies for the key functional groups, paying special attention to the C=O and N-H stretching regions.
- Mass Spectrometry (MS):
  - Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
  - Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.
  - Analyze the fragmentation pattern for further structural corroboration.

## Conclusion

**4-Methylphthalazin-1(2H)-one** is a well-defined crystalline solid with distinct physical and spectroscopic characteristics. Its high melting point and spectroscopic fingerprint—defined by its unique NMR signals, a strong carbonyl absorption in the IR, and a clear molecular ion peak in mass spectrometry—provide a reliable basis for its identification and quality assessment. The methodologies outlined in this guide offer a robust framework for researchers to verify the integrity of this important chemical scaffold, ensuring reproducibility and accuracy in drug discovery and development workflows.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 4-Methylphthalazin-1(2H)-one | 5004-48-8 [smolecule.com]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-METHYLPHTHALAZIN-1(2H)-ONE | 5004-48-8 [chemicalbook.com]
- 4. 4-METHYLPHTHALAZIN-1(2H)-ONE | 5004-48-8 [amp.chemicalbook.com]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]
- 6. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical characteristics of 4-Methylphthalazin-1(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015038#physical-characteristics-of-4-methylphthalazin-1-2h-one>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)